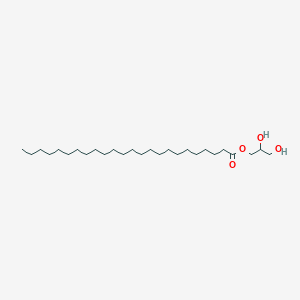

2,3-Dihydroxypropyl tetracosanoate

Description

Properties

IUPAC Name |

2,3-dihydroxypropyl tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(30)31-25-26(29)24-28/h26,28-29H,2-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWLCEXSSGNBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561457 | |

| Record name | 2,3-Dihydroxypropyl tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118605-21-3 | |

| Record name | Glyceryl 1-tetracosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118605-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation Methodologies of 2,3 Dihydroxypropyl Tetracosanoate

Natural Sources and Distribution in Biological Systems

2,3-Dihydroxypropyl tetracosanoate (B1234217) has been isolated from a diverse range of plant families, indicating a widespread, albeit generally minor, presence in the plant kingdom. Its role in plant metabolism is not yet fully elucidated, but its structure suggests it is involved in lipid biosynthesis and storage.

The seeds of Pentaclethra macrophylla, commonly known as the African oil bean, are a documented source of 2,3-Dihydroxypropyl tetracosanoate. In a study investigating the lipid composition of these seeds, the compound was isolated from n-hexane extracts of raw, boiled, and fermented seeds. The isolation process involved cold maceration with n-hexane, followed by chromatographic purification of the resulting lipid extract. The structural elucidation of the isolated monoglyceride was confirmed using 1H-NMR and 13C-DEPT spectroscopic techniques. While the study also identified other fatty acids and monoglycerides (B3428702), the presence of this compound was a notable finding.

Table 1: Isolation of this compound from Pentaclethra macrophylla Seeds

| Botanical Source | Plant Part | Extraction Solvent | Isolation Method | Analytical Confirmation |

| Pentaclethra macrophylla | Seeds | n-hexane | Column Chromatography | 1H-NMR, 13C-DEPT |

Cissus incisa, a member of the grape family (Vitaceae), has been found to contain this compound in its leaves doaj.orgnih.gov. Further investigations into a chloroform (B151607)/methanol extract of the leaves led to the isolation of this compound alongside other metabolites such as ceramides, cerebrosides, β-sitosterol, and α-amyrin-3-O-β-D-glucopyranoside nih.gov. A review of the phytochemistry of Cissus incisa leaves also lists this compound as one of the isolated and characterized compounds doaj.orgresearchgate.net. The metabolomic profile of the leaves, analyzed through UHPLC-QTOF-MS/MS, revealed a complex mixture of fatty acyls, sphingolipids, sterols, and glycerolipids in hexane, chloroform/methanol, and aqueous extracts nih.govresearchgate.net.

Table 2: Identification of this compound in Cissus incisa Leaves

| Botanical Source | Plant Part | Extraction Solvent | Key Finding |

| Cissus incisa | Leaves | Chloroform/Methanol | Isolation and characterization of this compound doaj.orgnih.gov. |

The seeds of Styrax macranthus have been identified as a natural source of this compound. In a phytochemical investigation of the aqueous ethanolic extract of these seeds, the compound, referred to as 2,3-dihydroxypropyl tetracosoate, was isolated along with several other constituents, including new 2-aryl benzofuran derivatives, egonol, and stigmasterol. The structures of the isolated compounds were elucidated using spectral and chemical methods.

Table 3: Isolation of this compound from Styrax macranthus Seeds

| Botanical Source | Plant Part | Extraction Solvent | Key Finding |

| Styrax macranthus | Seeds | Aqueous Ethanol | Isolation of 2,3-dihydroxypropyl tetracosoate. |

The chemical composition of lipophilic extractives from Brazilian Eucalypt hybrids, such as Eucalyptus urophylla × E. grandis, has been the subject of research, primarily focusing on compounds that may cause pitch deposition during pulp and paper production. These studies have identified the major components of the lipophilic fraction as fatty acids, steroids (predominantly β-sitosterol), and long-chain aliphatic alcohols. While a related compound, 1-tetracosanoylglycerol, has been reported in mature Eucalyptus hybrids, the specific presence of this compound has not been explicitly documented in the reviewed literature on these Brazilian Eucalypt hybrids.

The bark of two pine species, Pinus pinaster (maritime pine) and Pinus pinea (stone pine), cultivated in Portugal, has been shown to contain this compound. A detailed chemical analysis of the lipophilic extracts from the bark of these species was conducted using gas chromatography-mass spectrometry (GC-MS). The compound was identified and quantified in the dichloromethane (B109758) extracts. The study found that the amount of this compound was 2 mg per kg of dry weight in P. pinaster bark and 187 mg per kg of dry weight in P. pinea bark.

Table 4: Quantification of this compound in Pinus Bark

| Botanical Source | Plant Part | Extraction Solvent | Amount (mg/kg of dry weight) | Analytical Method |

| Pinus pinaster | Bark | Dichloromethane | 2 | GC-MS |

| Pinus pinea | Bark | Dichloromethane | 187 | GC-MS |

Identification in Fermented Food Matrices

Advanced Extraction Techniques for Isolation

The isolation of this compound from its natural sources relies on its lipophilic nature, making solvent extraction a primary and effective method. The choice of solvent is critical for efficiently separating lipids, including monoglycerides, from the complex biomass matrix.

Solvent extraction is a fundamental technique for isolating lipophilic compounds from both plant materials and fermented products nih.gov.

In the successful isolation of this compound from fermented Pentaclethra macrophylla seeds, researchers utilized n-hexane as the extraction solvent. The fermented seeds were subjected to extraction with n-hexane, and the resulting lipid-rich extract was then purified using chromatographic techniques to isolate the target monoglyceride benthamdirect.com.

For lignocellulosic materials like cereal and rice straws, chlorinated solvents such as dichloromethane and chloroform are effective. In the analysis of rice straw, the dried and milled material was extracted using a dichloromethane solution to obtain the lipophilic fraction where this compound was identified researchgate.net. Similarly, in the study of wheat, triticale, rye, and tritordeum straws, an initial extraction was performed with acetone (B3395972), and the crude extract was subsequently re-dissolved in chloroform to isolate the total lipophilic extractives for detailed analysis mdpi.com. These methods leverage the solvent's ability to dissolve non-polar compounds like monoglycerides, separating them from the polar, water-soluble components of the biomass.

Chromatographic Purification Strategies

The purification of this compound from crude plant or microbial extracts is a multi-step process that relies on the compound's unique physicochemical properties. Chromatographic methods are central to this process, enabling the separation of the target monoglyceride from other lipid classes such as free fatty acids, di- and triglycerides, sterols, and more polar compounds.

Column Chromatography

Column chromatography serves as a primary and highly effective method for the bulk separation and purification of this compound from a crude lipid extract. This technique operates on the principle of separating compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.

For the isolation of a moderately polar compound like a monoglyceride, silica gel is the most commonly employed stationary phase due to its polar nature and high resolving power for lipid separation. The process typically involves a gradient elution, where the polarity of the mobile phase is gradually increased over time. This systematic change in solvent composition allows for the sequential elution of compounds from the column, starting with the least polar and ending with the most polar.

In a typical procedure for the purification of this compound, the crude lipid extract is first dissolved in a minimal amount of a nonpolar solvent, such as hexane, and loaded onto a pre-packed silica gel column. The elution process begins with a nonpolar solvent, which will carry nonpolar compounds like hydrocarbons and sterol esters through the column. As the polarity of the mobile phase is incrementally increased by the addition of a more polar solvent, such as ethyl acetate or diethyl ether, compounds of intermediate polarity will begin to elute. Finally, a significantly more polar solvent, like methanol, is used to elute the most polar compounds, including phospholipids (B1166683).

Fractions are collected throughout the elution process and are typically analyzed by thin-layer chromatography to identify those containing the desired this compound. Fractions with a similar profile are then combined and the solvent is evaporated to yield a purified sample of the monoglyceride.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Gradient Elution) | Hexane -> Hexane:Ethyl Acetate (increasing polarity) -> Ethyl Acetate -> Methanol |

| Elution Sequence (General) | 1. Nonpolar lipids (e.g., hydrocarbons, sterol esters) 2. Triglycerides 3. Diglycerides 4. This compound (Monoglyceride) 5. Polar lipids (e.g., phospholipids) |

| Fraction Monitoring | Thin-Layer Chromatography (TLC) |

Thin Layer Chromatography (TLC)

Thin-layer chromatography is an indispensable analytical tool used to monitor the progress of the column chromatography purification and to assess the purity of the isolated fractions of this compound. It is a rapid, sensitive, and inexpensive technique that also relies on the principle of differential partitioning.

In the context of purifying this compound, TLC is performed on plates coated with a thin layer of silica gel, which acts as the stationary phase. A small amount of the sample is spotted at the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The mobile phase, a mixture of organic solvents, ascends the plate by capillary action.

As the solvent front moves up the plate, it carries the components of the sample with it at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and thus travel shorter distances, leading to lower Rf values.

For the separation of neutral lipids, including monoglycerides, a common mobile phase system consists of a mixture of a nonpolar solvent like petroleum ether or hexane, a slightly more polar solvent such as diethyl ether or acetone, and a small amount of an acid like acetic acid to ensure that any free fatty acids present are protonated and migrate properly.

After the development of the chromatogram, the separated spots are visualized. Since lipids are generally colorless, a visualization agent is required. A common and non-destructive method is to place the TLC plate in a chamber containing iodine vapor. The iodine molecules reversibly adsorb to the lipid spots, making them visible as brown or yellow-brown areas. Alternatively, the plate can be sprayed with a reagent such as a phosphomolybdic acid solution and then heated. This process causes the lipids to char and appear as dark spots on a lighter background. The position of the spot corresponding to this compound can be compared to that of a known monoglyceride standard if available.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel G60 F254 pre-coated plates |

| Mobile Phase | Petroleum Ether : Diethyl Ether : Acetic Acid (e.g., 70:30:1, v/v/v) |

| Visualization Methods | 1. Iodine vapor 2. Phosphomolybdic acid spray followed by heating |

| Expected Rf Value | Lower than triglycerides and diglycerides, higher than phospholipids |

Synthetic Approaches and Derivatization Strategies

Chemical Synthesis Methodologies

Traditional chemical synthesis provides robust and scalable methods for producing monoacylglycerides like 2,3-dihydroxypropyl tetracosanoate (B1234217). These techniques primarily revolve around esterification and the strategic use of protecting groups to ensure regioselectivity.

The most direct chemical route to 2,3-dihydroxypropyl tetracosanoate is the esterification of tetracosanoic acid with glycerol (B35011). youtube.com This reaction joins the carboxylic acid and the alcohol to form an ester linkage. Generally, the production of monoglycerides (B3428702) via esterification can be a complex process, often resulting in a mixture of monoglycerides, diglycerides, triglycerides, and unreacted starting materials. google.com

Several approaches exist for this esterification:

Catalyzed Reactions: The process is typically catalyzed by an acid or a base to increase the reaction rate. semanticscholar.org Acid catalysts, such as sulfuric acid, phosphoric acid, or organic sulfonic acids, are commonly employed. semanticscholar.orgresearchgate.net Base-catalyzed reactions are also used, particularly in the context of glycerolysis (reaction of a triglyceride with glycerol). semanticscholar.org High temperatures, often in the range of 160-250°C, are typically required to drive the reaction forward. researchgate.netnih.gov

Catalyst-Free Reactions: Innovations in synthetic methodology have led to catalyst-free processes. One such patented method involves reacting a fatty acid with glycerol in a specific molar ratio (1:1 to 1:10) in the presence of a food-grade polar solvent at temperatures between 130-150°C. google.com This approach is presented as more environmentally friendly as it avoids the generation of aqueous effluents associated with catalyst removal. google.com

Heterogeneous Catalysis: To simplify product purification and minimize environmental impact, solid heterogeneous catalysts are an attractive alternative to homogeneous catalysts. researchgate.net For instance, a hydrophobic mesoporous zirconia-silica-based acid catalyst has been shown to be effective in the esterification of oleic acid with glycerol, achieving high conversion and selectivity for mono- and diglycerides. nih.gov

The reaction of glycerol with a fatty acid can yield two isomers: the 1-monoacylglycerol (e.g., this compound) and the 2-monoacylglycerol. The direct esterification process is often not highly selective, leading to a mixture that requires subsequent purification steps like molecular distillation to isolate the desired high-purity monoglyceride. google.com

To overcome the lack of regioselectivity in direct esterification and to favor the formation of the 1-monoacylglycerol isomer, protection-deprotection strategies are employed. jocpr.com This involves temporarily blocking two of the three hydroxyl groups on the glycerol backbone, leaving only one available for esterification. cem.com

A common strategy involves the protection of the 1- and 2-hydroxyl groups of glycerol by reacting it with acetone (B3395972) to form a cyclic ketal, specifically 1,2-O-isopropylidene glycerol (also known as solketal). nih.govresearchgate.net The remaining primary hydroxyl group at the 3-position is then esterified with the desired fatty acid (or its more reactive derivative, like an acyl chloride). The final step is the deprotection, where the isopropylidene group is removed under acidic conditions to regenerate the diol functionality, yielding the 1-monoacylglycerol. nih.govresearchgate.net

The key steps are:

Protection: Glycerol is reacted with an aldehyde or ketone (e.g., acetone) in the presence of an acid catalyst to form a cyclic acetal (B89532) or ketal, masking two hydroxyl groups. nih.gov

Esterification: The protected glycerol, with its single free hydroxyl group, is reacted with the fatty acid or its activated form.

Deprotection: The protecting group is removed, typically by acid-catalyzed hydrolysis, to yield the final 2,3-dihydroxypropyl ester. nih.govnih.gov

This multi-step approach, while more complex, provides precise control over the final product's structure. jocpr.com

Enzymatic Synthesis Pathways

As an alternative to high-temperature chemical methods, enzymatic synthesis offers a milder and more selective route to monoglycerides. researchgate.net Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under gentle conditions. nih.govresearchgate.net

Enzymatic pathways for producing this compound can include:

Direct Esterification: Lipases can directly catalyze the esterification of tetracosanoic acid and glycerol. researchgate.net

Glycerolysis: This involves the reaction of a triglyceride (containing tetracosanoyl groups) with glycerol, catalyzed by a lipase (B570770). researchgate.netresearchgate.net The enzyme facilitates the transfer of a fatty acid from the triglyceride to the glycerol molecule.

The use of sn-1,3 specific lipases is particularly advantageous as they selectively act on the outer positions of the glycerol backbone, which can lead to a higher yield of the desired 1-monoacylglycerol. nih.gov Enzymatic synthesis is considered a "green" technology because it operates at lower temperatures, reduces the formation of by-products, and lowers energy consumption compared to conventional chemical methods. researchgate.net

Preparation of Structural Analogues and Derivatives

The synthetic methodologies described for this compound are versatile and can be readily adapted to prepare a wide range of structural analogues and derivatives for research purposes.

The synthesis of other long-chain 2,3-dihydroxypropyl esters follows the same principles outlined above. By substituting tetracosanoic acid (C24) with other fatty acids, a homologous series of monoacylglycerides can be produced. For example:

2,3-Dihydroxypropyl pentacosanoate (B1260908) would be synthesized using pentacosanoic acid (C25).

2,3-Dihydroxypropyl hexacosanoate is prepared from hexacosanoic acid (C26). chemsrc.com

A new and improved synthesis of 2,3-dihydroxypropyl hexadecanoate (from hexadecanoic acid, C16) has been reported, demonstrating the applicability of these synthetic routes to various chain lengths. researchgate.net The chemical and physical properties of these analogues are closely related, varying systematically with the length of the fatty acid chain.

The this compound molecule, with its two free hydroxyl groups, serves as a valuable starting material for the generation of semi-synthetic derivatives. nih.govresearchgate.net These derivatives can be designed to probe structure-activity relationships or to modify the physical properties of the parent compound.

Derivatization can be achieved through various reactions, including:

Further Esterification or Etherification: The two remaining hydroxyl groups on the glycerol backbone can be selectively or fully reacted to form di- or triglycerides with the same or different fatty acids, or to introduce other functional groups via ether linkages.

Modification of the Fatty Acid Chain: If the fatty acid chain contains sites of unsaturation or other functional groups, these can be chemically modified. For instance, an unsaturated analogue like 2,3-dihydroxypropyl (15Z)-15-tetracosenoate could undergo reactions at its double bond. chemspider.com

These synthetic and semi-synthetic strategies provide researchers with the tools to create a library of related compounds, which is essential for investigating their biological functions and potential applications. nih.gov

Analytical Methodologies and Structural Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the carbon-hydrogen framework and the presence of specific functional groups within the 2,3-Dihydroxypropyl tetracosanoate (B1234217) molecule.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For 2,3-Dihydroxypropyl tetracosanoate, both ¹H and ¹³C NMR are employed to map out its structure.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present. researchgate.net

Key proton signals for (2S)-2,3-dihydroxypropyl tetracosanoate are observed at specific chemical shifts (δ) in parts per million (ppm). researchgate.net The terminal methyl group (CH₃) of the tetracosanoate chain appears as a triplet at approximately 0.88 ppm. researchgate.net The numerous methylene (B1212753) groups (CH₂) of the long fatty acid chain produce a large, overlapping signal around 1.25 ppm. researchgate.net Protons on the carbons adjacent to the carbonyl group and at the end of the fatty acid chain (H-3 and H-23) show a multiplet around 1.63 ppm. researchgate.net The methylene protons alpha to the carbonyl group (H-2) resonate as a triplet at about 2.35 ppm. researchgate.net

The protons of the glycerol (B35011) backbone have characteristic shifts. The two diastereotopic protons on C-1' (H-1'α and H-1'β) appear as distinct doublet of doublets at approximately 4.21 ppm and 4.15 ppm, respectively. researchgate.net The proton on the chiral center C-2' (H-2') is observed as a multiplet around 3.94 ppm. researchgate.net The two diastereotopic protons on C-3' (H-3'α and H-3'β) also show as doublet of doublets at about 3.70 ppm and 3.60 ppm. researchgate.net The hydroxyl protons (OH) are typically observed as broad singlets, with the OH at C-2' appearing around 2.04 ppm and the OH at C-3' around 1.50 ppm. researchgate.net

Table 1: ¹H NMR Chemical Shift Data for (2S)-2,3-Dihydroxypropyl tetracosanoate in CDCl₃

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Me-24 | 0.88 | t | 6.78 |

| (CH₂)₁₉ (C4-C22) | 1.25 | sa | |

| OH-3' | 1.50 | sa | |

| H-3, H-23 | 1.63 | m | |

| OH-2' | 2.04 | s | |

| H-2 | 2.35 | t | 7.58 |

| H-3'β | 3.60 | dd | 11.46, 5.78 |

| H-3'α | 3.70 | dd | 11.46, 3.98 |

| H-2' | 3.94 | m | |

| H-1'β | 4.15 | dd | 11.68, 6.12 |

| H-1'α | 4.21 | dd | 11.64, 4.6 |

Data sourced from ResearchGate. researchgate.net t = triplet, sa = sharp singlet, m = multiplet, s = singlet, dd = doublet of doublets

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound complements the ¹H NMR data, confirming the number and types of carbon environments.

The carbonyl carbon (C-1) of the ester group is typically the most downfield signal, appearing around 174.3 ppm. The carbons of the glycerol moiety (C-1', C-2', and C-3') resonate in the range of 60-75 ppm. Specifically, C-1' is found at approximately 65.4 ppm, the hydroxyl-bearing C-2' at about 70.4 ppm, and the terminal hydroxyl-bearing C-3' at around 63.5 ppm.

The long alkyl chain of the tetracosanoate group gives rise to a series of signals. The terminal methyl carbon (C-24) is the most upfield signal at about 14.1 ppm. The methylene carbons of the chain (C-4 to C-21) produce a cluster of peaks between 29.1 and 29.7 ppm. The methylene carbon adjacent to the terminal methyl group (C-23) is at approximately 22.7 ppm, while the methylene carbon beta to the carbonyl group (C-3) is at about 25.0 ppm. The methylene carbon alpha to the carbonyl group (C-2) appears around 34.2 ppm, and the carbon at position 22 (C-22) is at roughly 31.9 ppm.

Table 2: ¹³C NMR Chemical Shift Data for (2S)-2,3-Dihydroxypropyl tetracosanoate in CDCl₃

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C-1 | 174.3 |

| C-2' | 70.4 |

| C-1' | 65.4 |

| C-3' | 63.5 |

| C-2 | 34.2 |

| C-22 | 31.9 |

| C-4 to C-21 | 29.1-29.7 |

| C-3 | 25.0 |

| C-23 | 22.7 |

| C-24 | 14.1 |

Data represents typical values and may vary slightly based on experimental conditions.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC), are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.

HMQC correlates the signals of protons directly attached to carbons. This helps to definitively link the proton signals of the glycerol backbone and the fatty acid chain to their corresponding carbon atoms. For example, the proton at δ 3.94 ppm (H-2') would show a correlation to the carbon at δ 70.4 ppm (C-2').

HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the ester linkage. For instance, the protons on C-1' (δ 4.15 and 4.21 ppm) would show a correlation to the carbonyl carbon C-1 (δ 174.3 ppm), confirming the attachment of the tetracosanoate chain to the glycerol backbone at the C-1' position.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is a widely used method for the analysis of volatile and semi-volatile compounds like this compound, often after derivatization to increase volatility. researchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). researchgate.net The resulting ions are then separated based on their mass-to-charge ratio, and a mass spectrum is produced. researchgate.net

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be weak or absent in EI-MS. More importantly, the spectrum will display a series of fragment ions that are characteristic of the molecule's structure. The fragmentation pattern can reveal the length of the fatty acid chain and the structure of the glycerol moiety. For long-chain esters, characteristic fragmentation patterns, such as McLafferty rearrangements, can be observed. researchgate.net For instance, in the analysis of related long-chain esters, fragment ions at m/z 88 and 98 have been identified as characteristic. researchgate.net

Mass Spectrometry (MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of monoacylglycerols like this compound. In LC-MS analysis of monoacylglycerols, positive ion mode is often employed. The addition of an electrolyte containing an ammonium (B1175870) salt to the mobile phase facilitates the formation of abundant [M+NH₄]⁺ ions. aocs.org This approach is favored because it provides a strong signal for the intact molecule, which is essential for molecular weight determination.

During tandem mass spectrometry (MS/MS) analysis, the combination of an ammonium adduct precursor ion and the resulting dehydroxylated product ion has been shown to yield high sensitivity. jst.go.jp However, it is important to note that the ionization efficiency and the slope of the calibration curve can vary depending on the carbon chain length and the degree of unsaturation of the acyl group in the monoacylglycerol. jst.go.jp For quantitative purposes, these differences must be considered and corrected for, often by using an appropriate internal standard. jst.go.jp Neutral loss scanning is another valuable MS technique that can be used to selectively identify diacylglycerols and monoacylglycerols by detecting the characteristic loss of the glycerol head group. aocs.org

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS)

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) offers enhanced resolution and mass accuracy, making it a superior method for the comprehensive analysis of lipids such as this compound from complex biological samples. nih.govnih.gov This technique combines the high separation efficiency of UHPLC with the high-resolution and high-mass-accuracy capabilities of a QTOF mass spectrometer. nih.gov

A data-independent acquisition method, such as MS/MSALL, can be utilized for both the structural identification and quantitative analysis of individual monoacylglycerol species. nih.govresearchgate.net In this approach, monoacylglycerols characteristically form a dominant protonated molecule, [M+H]⁺. nih.govresearchgate.net Under low collision energy, these precursor ions fragment to produce fatty acid-like fragments resulting from the neutral loss of the glycerol head group. nih.govresearchgate.net This fragmentation pattern is characteristic of monoacylglycerols and aids in their identification. nih.govresearchgate.net The high sensitivity and reproducibility of UHPLC-QTOF-MS/MS allow for the quantification of low-level monoacylglycerol species in various biological matrices with short analysis times. nih.govresearchgate.net

Table 1: Key Parameters in Mass Spectrometry Analysis of Monoacylglycerols

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Ionization Mode | Positive ion electrospray ionization (ESI) is commonly used. | Facilitates the formation of protonated molecules [M+H]⁺ or adducts like [M+NH₄]⁺ for sensitive detection. |

| Precursor Ion | The intact molecule, often as an adduct (e.g., [M+NH₄]⁺). | Essential for determining the molecular weight (442.725 g/mol for this compound). epa.gov |

| Fragmentation | Neutral loss of the glycerol head group is a characteristic fragmentation pathway. | Confirms the presence of a monoacylglycerol structure. |

| Collision Energy | Optimized to induce fragmentation for structural elucidation. | Low collision energy is typically sufficient to observe the characteristic neutral loss. nih.govresearchgate.net |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) provides high resolution and mass accuracy. | Allows for precise mass measurements of both precursor and product ions, aiding in unambiguous identification. nih.gov |

Chromatographic Separation for Purity and Identification

High-Temperature Capillary Gas Chromatography

High-temperature capillary gas chromatography (HT-CGC) is a well-established technique for the qualitative and quantitative analysis of monoacylglycerols. psu.eduoup.com Due to their low volatility, acylglycerols require high temperatures for analysis, and the thermal lability of these compounds presents a challenge. psu.edu To achieve successful separation, specialized columns and injection techniques are necessary.

For the analysis of underivatized monoacylglycerols, a "cool" on-column injection method is preferred. psu.eduoup.com This technique introduces the sample directly onto the column at a low initial oven temperature, minimizing thermal stress and potential degradation of the analyte. psu.edu The use of thin-film (0.1 µm or 0.15 µm) methyl polysiloxane capillary columns is advantageous as it increases separation efficiency and allows for higher maximum operating temperatures. psu.eduoup.com Following injection, the oven temperature is programmed to ramp up to a high final temperature (e.g., 360°C) to elute the high-molecular-weight compounds. psu.edu

Derivatization for Enhanced Analysis (e.g., Trimethylsilyl (B98337) Derivatives)

To overcome the challenges associated with the thermal lability and low volatility of monoacylglycerols in gas chromatography, derivatization is a common and effective strategy. psu.eduiupac.org The conversion of the polar hydroxyl groups into more stable and volatile trimethylsilyl (TMS) ethers significantly improves chromatographic performance. fao.orgunit.notcichemicals.com

The derivatization of this compound involves reacting the compound with a silylating agent. A common reagent mixture is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often combined with a catalyst such as trimethylchlorosilane (TMCS). iupac.orgfao.orgsigmaaldrich.com This reaction replaces the active hydrogen atoms on the two hydroxyl groups of the glycerol backbone with TMS groups. tcichemicals.com

The resulting bis-TMS derivative of this compound is more volatile and thermally stable, allowing for analysis by conventional GC-MS. fao.orgunit.no The mass spectrum of the TMS-derivatized monoacylglycerol provides characteristic fragments that are useful for identification. While the molecular ion may be absent or of low intensity, a prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) is typically observed. fao.orgunit.no For 1-monoacylglycerols, a unique base peak at [M-103]⁺ is often present, which is useful for distinguishing positional isomers. fao.orgunit.no In the case of 2-monoacylglycerols, a characteristic fragment at m/z 218 is often observed. fao.orgunit.no

Table 2: Common Silylating Agents for Monoacylglycerol Derivatization

| Reagent | Abbreviation | Properties and Use |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent that reacts to form volatile TMS derivatives. Often used with a catalyst. iupac.orgfao.orgsigmaaldrich.com |

| Trimethylchlorosilane | TMCS | Frequently used as a catalyst in combination with BSTFA to enhance the derivatization reaction. iupac.orgfao.orgsigmaaldrich.com |

| Hexamethyldisilazane | HMDS | Another silylating agent that can be used, sometimes with an acid catalyst, for the formation of TMS esters. researchgate.net |

Biochemical Roles and Metabolic Pathways

Function as a Monoacylglycerol in Lipid Biochemistry

2,3-Dihydroxypropyl tetracosanoate (B1234217) is classified as a monoacylglycerol, a class of glycerides composed of a single fatty acid chain (tetracosanoic acid) covalently linked to a glycerol (B35011) molecule through an ester bond. wikipedia.org As glycerol has two primary and one secondary alcohol group, the fatty acid can be attached at either the sn-1 or sn-2 position, forming 1-monoacylglycerol or 2-monoacylglycerol, respectively. wikipedia.org The compound name "2,3-Dihydroxypropyl tetracosanoate" typically refers to the 1-monoacylglycerol form (1-monotetracosanoyl-glycerol).

Monoacylglycerols are key metabolic intermediates. wikipedia.org They are naturally present at low levels in some seed oils and are biosynthesized through several routes, including the enzymatic hydrolysis of triacylglycerols by lipoprotein lipase (B570770) or as an intermediate step in the acylation of glycerol to form fats. wikipedia.org Research has identified this compound as a naturally occurring monoglyceride isolated from the seeds of the African oil bean tree, Pentaclethra macrophylla. chemsociety.org.ng In the broader context of lipid biochemistry, monoacylglycerols like this compound serve as critical signaling molecules and precursors for the synthesis of more complex lipids. wikipedia.org

Participation in Lipid Metabolism Pathways

Lipid metabolism encompasses the synthesis and degradation of lipids in cells, involving a series of enzymatic reactions to manage energy storage, membrane structure, and signaling. nih.gov this compound, as a monoacylglycerol, participates directly in these pathways.

The formation and degradation of this compound are governed by the action of lipases. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triacylglycerols. nih.gov This breakdown is a stepwise process that yields diacylglycerols, monoacylglycerols, and free fatty acids. nih.gov Therefore, this compound is a natural product of triacylglycerol digestion. wikipedia.org

Conversely, the breakdown of this compound is also mediated by lipases, specifically monoacylglycerol lipase (MAGL). This enzyme completes the final step of lipolysis by hydrolyzing the monoacylglycerol into a free fatty acid (tetracosanoic acid) and glycerol. This process releases these components for energy production or for use in other biosynthetic pathways. The activity of various lipases can be highly specific, and they are crucial for mobilizing stored fats. nih.govnih.gov

While the primary pathway for triacylglycerol synthesis in the liver is the sn-glycerol-3-phosphate (Kennedy) pathway, a distinct and significant route known as the monoacylglycerol pathway operates in the enterocytes of the intestine. libretexts.org This pathway is responsible for the resynthesis of triacylglycerols following the digestion of dietary fats.

In the intestinal lumen, dietary triacylglycerols are hydrolyzed by pancreatic lipase into free fatty acids and 2-monoacylglycerols. These molecules are then absorbed by the intestinal cells. Inside the enterocytes, the monoacylglycerol pathway facilitates the re-esterification of the 2-monoacylglycerol with fatty acyl-CoAs. This process occurs in two steps:

Acylation of monoacylglycerol: A 2-monoacylglycerol is acylated by a fatty acyl-CoA to form a 1,2-diacylglycerol, a reaction catalyzed by monoacylglycerol acyltransferase (MGAT).

Acylation of diacylglycerol: The resulting diacylglycerol is then acylated by another fatty acyl-CoA to form a triacylglycerol, catalyzed by diacylglycerol acyltransferase (DGAT). libretexts.org

This makes a 2-monoacylglycerol containing tetracosanoic acid a direct intermediate in the synthesis of specific triacylglycerols within the intestine. libretexts.org

Table 1: Key Enzymes in the Monoacylglycerol Pathway of Triacylglycerol Synthesis

| Enzyme | Abbreviation | Function |

| Monoacylglycerol Acyltransferase | MGAT | Catalyzes the acylation of a 2-monoacylglycerol to form a 1,2-diacylglycerol. |

| Diacylglycerol Acyltransferase | DGAT | Catalyzes the final acylation of a 1,2-diacylglycerol to form a triacylglycerol. libretexts.org |

Biosynthetic Precursors and Pathways

The synthesis of this compound relies on the availability of its two core components: the glycerol backbone and the tetracosanoic acid chain. These precursors are generated through fundamental metabolic pathways.

The tetracosanoic acid (C24:0) component of this compound is produced through fatty acid biosynthesis. This is a fundamental anabolic process that occurs in the cytosol of many organisms. mhmedical.com

The main pathway for the de novo synthesis of fatty acids involves the following key steps:

Carboxylation of Acetyl-CoA: The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACC) and is the rate-limiting step of fatty acid synthesis. libretexts.orgnih.gov

Chain Elongation: The fatty acid synthase (FAS) complex, a multi-enzyme system, then catalyzes a repeating four-step sequence of reactions. In each cycle, the fatty acid chain is elongated by two carbons, using malonyl-CoA as the two-carbon donor and NADPH as the reducing agent. wikipedia.org

Final Product: The primary product of the cytosolic FAS is typically palmitate (a 16-carbon saturated fatty acid). mhmedical.com

The synthesis of longer-chain saturated fatty acids like tetracosanoic acid requires further elongation steps. This occurs through the action of fatty acid elongase systems, which are present in the endoplasmic reticulum and mitochondria. These systems extend pre-existing fatty acids (like palmitate) by adding two-carbon units from malonyl-CoA. The glycerol backbone of the molecule is typically derived from glycerol-3-phosphate, an intermediate of the glycolysis pathway. wikipedia.org

Unraveling the Metabolic Journey of this compound: A Deep Dive into its Biochemical and Stereochemical Significance

The intricate world of lipid metabolism involves a vast array of molecules, each with a specific role in maintaining cellular structure and function. Among these is this compound, a monoacylglycerol composed of a glycerol backbone and a 24-carbon saturated fatty acid, tetracosanoic acid. While its direct and detailed metabolic pathway is not as extensively charted as more common lipids, its structural components suggest a significant, though perhaps specialized, role within the complex network of glycerophospholipid metabolism. This article delves into the biochemical roles and stereochemical considerations of this unique compound, shedding light on its potential involvement in crucial cellular processes.

Glycerophospholipids are fundamental components of cellular membranes and play critical roles in cell signaling. Their synthesis and remodeling are tightly regulated processes involving numerous enzymes and intermediates. Monoacylglycerols, such as this compound (also known as 1-monolignocerin), can serve as precursors in these pathways.

Role in Glycerophospholipid Metabolism

The primary pathway for the synthesis of glycerophospholipids is the Kennedy pathway, which begins with glycerol-3-phosphate. nih.gov An alternative route, the monoacylglycerol pathway, can also contribute to the formation of diacylglycerol (DAG), a key intermediate. In this pathway, a monoacylglycerol is acylated by a monoacylglycerol acyltransferase (MGAT) to form DAG. This DAG can then be converted to various glycerophospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), or to triacylglycerol (TAG) for energy storage. nih.gov

While the involvement of monoacylglycerols in general is established, the specific role of a monoacylglycerol containing a very-long-chain saturated fatty acid like tetracosanoic acid (C24:0) is less clear. The presence of such a long, saturated acyl chain would significantly influence the biophysical properties of any membrane into which it is incorporated, likely increasing its rigidity and thickness. nih.gov

The incorporation of very-long-chain fatty acids into glycerophospholipids is known to occur, and their presence is particularly noted in specific tissues and cell types, suggesting specialized functions. nih.gov The remodeling of glycerophospholipids, often referred to as the Lands cycle, allows for the modification of acyl chains after the initial synthesis of the phospholipid. This process involves the removal of an acyl chain by a phospholipase A2 (PLA2) and subsequent re-acylation by a lysophospholipid acyl-CoA transferase (LPLAT). nih.gov It is conceivable that this compound, or more likely its phosphorylated form, could participate in these remodeling pathways, allowing for the introduction of the tetracosanoyl group into existing phospholipids (B1166683).

Table 1: Key Enzymes in Glycerophospholipid Metabolism

| Enzyme | Function | Potential Relevance to this compound |

| Monoacylglycerol Acyltransferase (MGAT) | Acylates monoacylglycerols to form diacylglycerols. | Could potentially use this compound as a substrate, initiating its entry into glycerophospholipid synthesis. |

| Acyl-CoA Synthetase (ACSL) | Activates fatty acids to their CoA esters. | Tetracosanoic acid released from this compound would require activation by a very-long-chain acyl-CoA synthetase before it could be used in acylation reactions. |

| Lysophospholipid Acyl-CoA Transferase (LPLAT) | Transfers an acyl group from acyl-CoA to a lysophospholipid. | May be involved in incorporating tetracosanoic acid into glycerophospholipids during the remodeling (Lands) cycle. |

| Phospholipase A2 (PLA2) | Hydrolyzes the fatty acid from the sn-2 position of a glycerophospholipid. | Could release tetracosanoic acid from a phospholipid, making it available for other metabolic fates. |

Stereochemistry and Isomeric Considerations in Biological Systems

The glycerol backbone of this compound has a chiral center at the C-2 position, meaning it can exist as two different stereoisomers: (R)-2,3-dihydroxypropyl tetracosanoate and (S)-2,3-dihydroxypropyl tetracosanoate. This stereochemistry is of paramount importance in biological systems, as enzymes are typically stereospecific, meaning they can distinguish between and selectively act on one stereoisomer over the other.

Research on monoacylglycerol acyltransferases has demonstrated their stereospecificity. For instance, studies have shown that these enzymes from rat intestinal mucosa and suckling rat liver exhibit a clear preference for the sn-1,2-diacylglycerol isomer during synthesis. nih.gov This indicates that the enzymes involved in the metabolism of monoacylglycerols can differentiate between the positions of the acyl groups on the glycerol backbone.

The biological implications of the stereochemistry of this compound itself have not been extensively studied. However, based on the known stereospecificity of lipid-metabolizing enzymes, it is highly probable that the (R) and (S) enantiomers would have different metabolic fates. One enantiomer might be a preferred substrate for an acyltransferase, leading to its incorporation into glycerophospholipids, while the other might be a poorer substrate or be directed towards a different metabolic pathway, such as degradation. The specific configuration of the hydroxyl groups and the acyl chain in three-dimensional space would determine how the molecule fits into the active site of an enzyme.

Investigative Studies on Biological Activities

Antimicrobial Research

Investigations into the antimicrobial properties of 2,3-dihydroxypropyl tetracosanoate (B1234217) have yielded mixed results, with its direct role in inhibiting microbial growth being a subject of ongoing clarification.

Activity against Bacterial Species (e.g., Staphylococcus aureus, Escherichia coli)

A study involving the phytochemical analysis of Cissus incisa leaves led to the isolation of 2,3-dihydroxypropyl tetracosanoate. proquest.comresearchgate.net However, when tested for antibacterial activity against a panel of bacteria, including both Gram-positive and Gram-negative species, this compound did not exhibit any inhibitory effects. proquest.comresearchgate.netuanl.mxresearchgate.netbohrium.com In that particular study, other constituents isolated from the same plant, such as α-amyrin-3-O-β-D-glucopyranoside and a mixture of cerebrosides, were the ones that showed antibacterial properties. proquest.comresearchgate.netuanl.mxresearchgate.netbohrium.com

In contrast, extracts from the seeds of Pentaclethra macrophylla, which contain this compound among other lipid compounds, demonstrated broad-spectrum antibacterial activity. ntu.edu.sgresearchgate.net The extracts were effective against Staphylococcus aureus and Escherichia coli, with a reported minimum inhibitory concentration (MIC) of 5 mg/mL for the crude extract. ntu.edu.sg However, the specific contribution of this compound to this observed activity was not determined, and the activity is likely attributable to other components within the extract, especially given the findings from the Cissus incisa study.

Activity against Fungal Species (e.g., Candida albicans)

Similar to the antibacterial assays, research on the antifungal properties of this compound is limited. Extracts of Pentaclethra macrophylla seeds, containing this compound, did show growth inhibition against the fungal species Candida albicans, with the extract having a MIC of 5 mg/mL. ntu.edu.sgnih.gov As with the bacterial studies on this extract, the activity of the pure compound was not individually assessed, making it difficult to attribute the antifungal effects directly to this compound. The study on Cissus incisa did not report on the antifungal activity of the isolated this compound. proquest.comresearchgate.net

Mechanistic Hypotheses of Antimicrobial Action (e.g., Membrane Targeting)

While direct studies on the antimicrobial mechanism of this compound are scarce, the broader class of molecules to which it belongs, monoglycerides (B3428702), offers potential insights. Monoglycerides are known for their antimicrobial properties, which are generally attributed to their ability to disrupt microbial cell membranes. proquest.comfrontiersin.orgproviron.comasm.org

The amphiphilic nature of monoglycerides, possessing both a hydrophilic glycerol (B35011) head and a lipophilic fatty acid tail, allows them to integrate into the lipid bilayer of microbial cell membranes. proviron.comasm.org This insertion can lead to a destabilization of the membrane, increasing its fluidity and permeability, which can ultimately result in cell lysis and death. frontiersin.orgasm.org The antimicrobial activity of monoglycerides is often dependent on the length of their fatty acid chain. proquest.comproviron.com It is hypothesized that this compound, as a monoglyceride, could potentially act in a similar manner by targeting and disrupting the structural integrity of microbial membranes. frontiersin.org However, the lack of observed direct antimicrobial activity in some studies suggests that its specific structure may not be optimal for this type of interaction under the tested conditions. proquest.comresearchgate.net

Cytotoxic Studies (In Vitro Models)

The potential of this compound as a cytotoxic agent against cancer cells has been explored in preliminary in vitro studies.

Activity against Various Cancer Cell Lines (e.g., HepG2, MCF7)

In a study investigating constituents from Cissus incisa, this compound was evaluated for its cytotoxic potential against a panel of six human cancer cell lines: prostate cancer (PC3), hepatocellular carcinoma (HepG2 and Hep3B), breast adenocarcinoma (MCF7), lung carcinoma (A549), and cervical cancer (HeLa). proquest.comnih.govresearchgate.netbohrium.com While specific IC50 values for this compound were not reported, the study did note that along with β-sitosterol-D-glucopyranoside and its acetylated derivative, it was among the more selective compounds tested. uanl.mx This suggests a degree of preferential activity against cancer cells compared to non-cancerous cells, although quantitative data to support this is not yet available. The most potent cytotoxic activity in this study was observed with an acetylated derivative of another isolated compound. proquest.comresearchgate.netuanl.mxbohrium.com

Further metabolomic studies on extracts of Cissus incisa have identified this compound as a component of extracts that showed cytotoxic activity against HepG2 and MCF7 cell lines, among others. nih.govasm.orgsciprofiles.com However, these studies focused on the activity of the total extracts and did not isolate the specific cytotoxic contribution of this compound. nih.govasm.org

Cytotoxicity of Cissus incisa Extracts Containing this compound

| Extract | Cell Line | IC50 (µg/mL) |

| Hexane Extract | Hep3B | 27 ± 3 |

| CHCl3/MeOH Extract | Hep3B | > 100 |

| Hexane Extract | HepG2 | > 100 |

| CHCl3/MeOH Extract | HepG2 | > 100 |

| Hexane Extract | MCF7 | > 100 |

| CHCl3/MeOH Extract | MCF7 | > 100 |

| Data from a study where this compound was identified as a component of the extracts. The IC50 values represent the activity of the total extract. asm.orgsciprofiles.com |

Influence on Cellular Processes (e.g., Apoptosis)

Currently, there is a lack of direct scientific evidence detailing the specific influence of pure this compound on cellular processes such as apoptosis. While some studies on plant extracts containing this compound have suggested that the observed cytotoxicity may be linked to the induction of apoptosis, the effects have been attributed to other co-occurring phytochemicals like phytosterols (B1254722) and triterpenes. nih.govnih.govbvsalud.org These compounds are known to potentially activate caspases, key enzymes in the apoptotic pathway. nih.gov However, dedicated research is required to determine if this compound itself can modulate apoptotic pathways in cancer cells.

Exploration of Structure-Activity Relationships in Cytotoxicity

While specific cytotoxic studies on this compound are not extensively documented in publicly available research, the broader class of monoglycerides, to which it belongs, has been investigated, revealing key structure-activity relationships. The cytotoxic and antimicrobial activities of monoglycerides are significantly influenced by the length of their fatty acid chain.

Generally, medium-chain monoglycerides, such as those with 10-14 carbon atoms, have demonstrated potent bactericidal activity. nih.gov For instance, glycerol monolaurate (GML), with a 12-carbon lauric acid chain, is well-studied for its strong inhibitory effects against Gram-positive bacteria. nih.gov The esterification of the fatty acid to a glycerol molecule, as seen in this compound, is a crucial structural feature that often enhances this biological activity compared to the corresponding free fatty acid. nih.gov

Long-chain monoglycerides, which include this compound (a 24-carbon chain), are also of interest. While they may exhibit different potency and spectra of activity compared to their medium-chain counterparts, the fundamental amphiphilic nature imparted by the hydrophilic dihydroxypropyl head and the lipophilic tetracosanoyl tail is central to their interaction with cell membranes, a key factor in cytotoxicity. The precise relationship between increasing chain length beyond the medium-chain optimum and specific cytotoxic effects against various cell lines remains an area for more detailed investigation.

Table 1: Structure-Activity Relationship of Monoglycerides in Biological Activity

| Compound Class | Carbon Chain Length | General Observation on Activity | Reference |

| Medium-Chain Monoglycerides | C8-C14 | Potent antibacterial activity, particularly against Gram-positive bacteria. | nih.gov |

| Long-Chain Monoglycerides | >C14 | Biological activity is present, with specificity and potency varying with chain length and target organism/cell. | researchgate.net |

This table illustrates general trends observed for the monoglyceride class of compounds.

Enzyme Inhibition Studies (e.g., Alpha-Amylase, Alpha-Glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes such as alpha-amylase and alpha-glucosidase is a key strategy in the management of postprandial hyperglycemia. nih.govnih.gov While direct studies on the inhibitory effects of this compound on these specific enzymes are limited, the potential for lipids and related molecules to interact with enzymes is an active area of research.

Natural products are a rich source of enzyme inhibitors. nih.govmdpi.com For instance, various plant extracts containing a mixture of compounds, including lipids, have shown inhibitory activity against alpha-amylase and alpha-glucosidase. nih.gov The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors, binding to the active site of the enzyme, while others may bind to allosteric sites, inducing conformational changes that reduce enzyme efficacy. nih.gov

The structural characteristics of this compound, with its long hydrocarbon tail and polar head group, could theoretically allow it to interact with the hydrophobic pockets or surface domains of enzymes like alpha-amylase and alpha-glucosidase, potentially modulating their activity. However, without specific experimental data, this remains a hypothesis. Further research is required to determine if this compound or other long-chain monoglycerides possess clinically relevant inhibitory activity against these key digestive enzymes.

Table 2: Examples of Natural Product Classes with Inhibitory Activity against Alpha-Amylase and Alpha-Glucosidase

| Compound Class | Example Inhibitory Activity | Reference |

| Phenolic Compounds | Have been shown to inhibit α-amylase and α-glucosidase. | nih.gov |

| Plant Extracts | Formulations of multiple plant extracts have demonstrated inhibitory effects on digestive enzymes. | nih.gov |

This table provides examples of compound classes known for enzyme inhibition to provide context, as specific data for this compound is not available.

Modulation of Biochemical Pathways (excluding direct clinical outcomes)

Beyond direct enzyme inhibition, lipids and their derivatives can modulate various biochemical pathways. Monoglycerides, as amphiphilic molecules, can be incorporated into cellular membranes, potentially altering membrane fluidity, lipid raft formation, and the function of membrane-bound proteins and signaling complexes.

The metabolism of this compound itself could also play a role. It can be hydrolyzed by lipases to release tetracosanoic acid and glycerol, both of which can enter various metabolic pathways. bohrium.com Tetracosanoic acid, a very-long-chain saturated fatty acid, can be utilized in cellular processes, though its specific signaling roles are less characterized than those of shorter fatty acids.

The interaction of long-chain monoglycerides with cellular systems is complex and likely involves multiple mechanisms beyond simple cytotoxicity or enzyme inhibition. Future research focusing on the impact of this compound on lipid metabolism, membrane dynamics, and intracellular signaling will be crucial to fully understand its biological effects.

Computational and Theoretical Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is instrumental in understanding the interaction between a ligand, such as 2,3-Dihydroxypropyl tetracosanoate (B1234217), and a biological target, typically a protein or enzyme. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand to the target's active site.

In the case of 2,3-Dihydroxypropyl tetracosanoate, molecular docking simulations could be employed to investigate its potential interactions with various enzymes involved in lipid metabolism. For instance, enzymes like monoacylglycerol lipase (B570770) (MGL), which is involved in the degradation of endocannabinoids such as 2-arachidonoylglycerol, could be a potential target. nih.gov By docking this compound into the active site of MGL, researchers could predict whether it acts as a substrate or an inhibitor.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Effect |

| Monoacylglycerol Lipase (MGL) | -8.5 | SER122, ASP239, TYR204 | Inhibition of endocannabinoid degradation |

| Fatty Acid Synthase (FASN) | -7.9 | HIS878, ARG1819, GLN2156 | Modulation of fatty acid synthesis |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -9.2 | HIS323, TYR473, SER289 | Agonist activity, influencing lipid metabolism and inflammation |

Prediction of Pharmacokinetic Profiles (e.g., ADME Analysis)

The pharmacokinetic profile of a compound, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), describes its disposition within an organism. Computational ADME prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable drug-like properties. nih.govnih.gov For this compound, in silico ADME models can predict its likely behavior in the body.

Absorption: Prediction of how the compound is absorbed from the site of administration (e.g., the gastrointestinal tract). Due to its lipophilic nature, this compound is likely to be absorbed via mechanisms similar to other dietary lipids.

Distribution: This parameter estimates how the compound is distributed throughout the body's tissues and fluids. It is expected that this compound would associate with lipid compartments. nih.gov

Metabolism: This involves the prediction of how the compound is chemically transformed by enzymes in the body. It is anticipated that the ester bond in this compound would be susceptible to hydrolysis by lipases.

Excretion: This predicts the route by which the compound and its metabolites are eliminated from the body.

Various computational models, many of which are based on a compound's physicochemical properties such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors, are used for ADME prediction.

Table 2: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Classification | Method of Prediction |

| Human Intestinal Absorption | High | Based on lipophilicity and structural similarity to dietary lipids |

| Blood-Brain Barrier (BBB) Penetration | Low | High molecular weight and polarity of the dihydroxypropyl group |

| CYP450 2D6 Inhibition | Unlikely | Substrate specificity of CYP2D6 typically favors nitrogen-containing compounds |

| Plasma Protein Binding | High | High lipophilicity suggests strong binding to albumin |

| Lipinski's Rule of Five | Violation likely (High LogP) | Calculation based on molecular structure |

Note: The data in this table is derived from general principles of ADME prediction for lipophilic molecules and is for illustrative purposes.

Pharmacological Activity Prediction (e.g., PASS Studies)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the potential biological activities of a compound based on its structural formula. semanticscholar.org The prediction is based on a large database of known structure-activity relationships. For a given compound, PASS provides a list of potential biological activities with a corresponding probability of being active (Pa) and inactive (Pi).

A PASS analysis of this compound could reveal a wide range of potential pharmacological effects, from anti-inflammatory to antimicrobial activities. This information can guide further experimental investigations into the compound's therapeutic potential. The predictions are based on the similarity of the compound's structure to molecules with known biological activities in the PASS database.

Table 3: Hypothetical PASS Prediction for this compound

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Anti-inflammatory | 0.652 | 0.021 |

| Antibacterial | 0.589 | 0.035 |

| Antifungal | 0.515 | 0.048 |

| Emollient | 0.890 | 0.005 |

| Surfactant | 0.912 | 0.003 |

Note: The data in this table is hypothetical and serves as an example of a PASS prediction output.

Machine Learning and Information Fusion Models (e.g., PTMLIF)

Machine learning (ML) models are increasingly being used in computational chemistry and drug discovery to predict various properties of molecules. These models can be trained on large datasets of chemical structures and their corresponding experimental data to learn complex relationships. For this compound, ML models could be used to predict a variety of endpoints, including its physicochemical properties, bioactivity, and toxicity.

Information fusion models, such as PTMLIF (Predictive Toxicology by Machine Learning and Information Fusion), combine data from multiple sources to make more accurate predictions. For instance, a PTMLIF model could integrate data from in vitro assays, in silico predictions, and physicochemical properties to provide a comprehensive assessment of a compound's potential toxicity. While specific PTMLIF studies on this compound are not available, the application of such models could provide valuable insights into its safety profile.

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are theoretical methods based on the principles of quantum mechanics that are used to determine the electronic structure and properties of molecules. nih.gov These calculations can provide detailed information about a molecule's geometry, charge distribution, and reactivity.

For this compound, quantum chemical calculations could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: Determine properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential. This information is valuable for understanding how the molecule will interact with other molecules, including biological targets.

Predict spectroscopic properties: Calculate properties such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectroscopic data.

Investigate reaction mechanisms: Study the mechanisms of reactions involving this compound, such as its hydrolysis by lipases.

These calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its behavior in both chemical and biological systems.

Table 4: Hypothetically Calculated Quantum Chemical Properties of this compound

| Property | Calculated Value (Hypothetical) | Computational Method |

| Dipole Moment | 3.5 D | Density Functional Theory (DFT) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.2 eV | DFT |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 1.5 eV | DFT |

| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen atoms of hydroxyl and ester groups | DFT |

Note: The data in this table is hypothetical and for illustrative purposes. The actual values would depend on the specific level of theory and basis set used in the calculation.

Potential Non Pharmacological Applications in Research and Industry

Role as Emulsifiers in Food Science and Technology

2,3-Dihydroxypropyl tetracosanoate (B1234217) belongs to the class of monoglycerides (B3428702), which are widely utilized as highly effective emulsifiers in the food industry. ulprospector.comcnchemsino.com The core function of these molecules is to enable the blending of immiscible ingredients, such as oil and water, into stable and uniform mixtures. cnchemsino.comhealthline.com This emulsifying capability is due to their amphiphilic molecular structure, which features a water-loving (hydrophilic) glycerol (B35011) head and a water-repelling (hydrophobic) fatty acid tail. ulprospector.com This structure allows monoglycerides to reduce the surface tension between oil and water, forming a protective layer around oil droplets to prevent them from coalescing and separating from the aqueous phase. ulprospector.com

In food production, this emulsifying action is critical for improving the texture, stability, mouthfeel, and shelf life of a wide range of products. ulprospector.comfoodadditivesasia.com Common applications for monoglycerides, and by extension 2,3-Dihydroxypropyl tetracosanoate, include:

Baked Goods: In products like bread and pastries, they improve crumb softness and volume while slowing the staling process by interacting with starch molecules. cnchemsino.com

Ice Cream and Dairy Products: They contribute to a creamier consistency and prevent the formation of large ice crystals. ulprospector.comhealthline.com

Margarine and Spreads: They ensure a stable emulsion, preventing oil separation. ulprospector.comhealthline.com

Beverages and Instant Foods: Monoglycerides enhance the stability and dissolution of ingredients, ensuring a uniform texture. foodadditivesasia.com

Monoglycerides are valued as food additives for their ability to achieve significant improvements in product quality even when used in small quantities. cnchemsino.com

Below is a table summarizing the properties of this compound.

| Property | Value |

| Chemical Formula | C27H54O4 |

| Molar Mass | 442.7 g/mol |

| IUPAC Name | This compound |

| Class | Monoacylglycerol |

| Physical Description | Waxy or oily solid |

| Source: PubChem CID 14542801 nih.gov |

Contribution to the Valorization of Agricultural Residues

The global agricultural industry generates billions of tons of residues annually, which can pose environmental and economic challenges. nih.gov However, these residues are increasingly recognized as a valuable resource for bioactive compounds and biomaterials. nih.govacs.orgnih.gov The process of converting these low-value agricultural by-products into high-value products is known as valorization. researchgate.net This approach is central to developing a sustainable bioeconomy by reducing waste and dependence on fossil fuels. acs.orgnih.gov

Agricultural residues are rich sources of valuable phytochemicals, including compounds with antioxidant and antimicrobial properties. nih.govresearcher.life Research has demonstrated that monoglycerides, the class of compounds to which this compound belongs, can be extracted from plant sources. A study involving the phytochemical screening of Cenchrus biflorus, a type of grass found in tropical regions, identified "Octadecanoic acid, 2,3-dihydroxypropyl ester," a compound structurally similar to this compound, as a major constituent in its extracts. phytojournal.com This finding highlights the potential for agricultural grasses and other plant residues to serve as a natural source for these valuable compounds. phytojournal.com

The table below shows the relative percentage of "Octadecanoic acid, 2,3-dihydroxypropyl ester" found in different extracts of Cenchrus biflorus.

| Plant Part & Solvent | Relative Percentage of Octadecanoic acid, 2,3-dihydroxypropyl ester |

| Leaf (Hexane) | 23.72% |

| Leaf (Ethyl Acetate) | 20.14% |

| Stem (Methanol) | 7.23% |

| Stem (Ethyl Acetate) | 15.87% |

| Source: Journal of Pharmacognosy and Phytochemistry phytojournal.com |

Furthermore, the related compound 2,3-dihydroxypropyl 24-hydroxytetracosanoate has been identified in plants such as Cinnamomum camphora and Magnolia grandiflora. np-mrd.org The extraction of such phytochemicals from agricultural and forestry by-products is a key strategy in waste valorization, providing valuable molecules for the food, pharmaceutical, and chemical industries. nih.govnih.gov

The valorization of agricultural residues is a cornerstone of the lignocellulosic biorefinery model. researchgate.netblogspot.com A biorefinery is a facility that integrates biomass conversion processes to produce fuels, power, and value-added chemicals. sustainability-directory.commdpi.com Lignocellulosic biomass, which includes materials like straw, wood, and other plant wastes, is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952). blogspot.comfrontiersin.org

The biorefinery concept aims for the comprehensive utilization of all these components to maximize economic and environmental benefits. mdpi.comieabioenergy.com In this integrated model, the extraction of valuable phytochemicals like this compound represents a crucial "upcycling" or "valorization" step. acs.orgresearchgate.net Instead of being discarded, the biomass undergoes processes to separate its core components. blogspot.com While the cellulose and hemicellulose fractions are often converted into biofuels and platform chemicals, other valuable molecules, including monoglycerides, can be extracted and purified for specialized applications. mdpi.commdpi.com

This integration is vital for the economic viability of biorefineries. researchgate.net By creating multiple product streams, from high-volume biofuels to low-volume, high-value chemicals like emulsifiers and phytochemicals, the biorefinery can create a more resilient and profitable operation, contributing to a circular economy. acs.orgieabioenergy.com

The main components of lignocellulosic biomass are detailed in the table below.

| Component | Description | Percentage of Biomass (approx. by weight) |

| Cellulose | A polymer of glucose; provides structural integrity to plant cell walls. | 40-60% |

| Hemicellulose | A heterogeneous polymer of various sugars (e.g., xylan). | 20-35% |

| Lignin | A complex aromatic polymer that provides rigidity and hydrophobicity. | 15-30% |

| Source: Frontiers in Energy Research, Sharma et al., 2019 frontiersin.org |

Future Research Directions and Unexplored Avenues

Elucidation of Complete Biosynthetic Pathways

The precise biosynthetic route for 2,3-Dihydroxypropyl tetracosanoate (B1234217) in organisms is not yet fully detailed. Generally, monoacylglycerols can be biosynthesized through several enzymatic processes, including the hydrolysis of triglycerides by lipoprotein lipase (B570770) or as intermediates in the acylation of glycerol (B35011). wikipedia.org In the liver, for instance, the monoacylglycerol acyltransferase (MGAT) pathway is crucial for triacylglycerol synthesis, utilizing monoacylglycerol substrates. nih.gov Specifically, MGAT2 is known to use 2-monoacylglycerol as a substrate to produce 1,2-diacylglycerol, which is then converted to triacylglycerol. nih.gov

Future research must focus on identifying the specific enzymes and metabolic pathways responsible for producing 2,3-Dihydroxypropyl tetracosanoate in the organisms in which it is found. This would involve genomic and proteomic approaches to pinpoint the acyltransferases that exhibit substrate specificity for tetracosanoic acid and a glycerol acceptor. Understanding this pathway is fundamental for any potential biotechnological production.

Stereospecific Synthesis and Evaluation of Stereoisomers

The glycerol moiety of this compound contains a stereocenter, meaning it can exist as two distinct enantiomers: (R)-2,3-dihydroxypropyl tetracosanoate and (S)-2,3-dihydroxypropyl tetracosanoate. The specific stereoisomer produced by natural systems is often crucial for its biological function.

Future work should prioritize the development of stereospecific synthesis methods to produce enantiomerically pure forms of this compound. Chemical synthesis routes, such as those involving the esterification of fatty acids with protected glycerol compounds, offer a viable path. globalresearchonline.net Once synthesized, these distinct stereoisomers must be evaluated separately in biological assays. Research on other chiral molecules has demonstrated that different enantiomers can have vastly different activities, with one being active and the other inert or even detrimental. A fast and selective separation method for monoacylglycerol isomers using chiral supercritical fluid chromatography-mass spectrometry (SFC-MS) has been developed, which could be instrumental in these future studies. nih.gov

Comprehensive Structure-Activity Relationship Studies for Biological Activities